Cas no 49769-28-0 (6-HEPTYNOIC ACID, 7-PHENYL-)

6-HEPTYNOIC ACID, 7-PHENYL- 化学的及び物理的性質
名前と識別子
-
- 6-HEPTYNOIC ACID, 7-PHENYL-
- 7-phenylhept-6-ynoicacid
- ZBA76928
- Z1508922384
- 7-Phenyl-6-heptynoic acid
- 49769-28-0
- SCHEMBL14007856
- EN300-7443015
- 7-phenylhept-6-ynoic Acid
- 6-Heptynoic acid, 7-phenyl-
-
- インチ: InChI=1S/C13H14O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2,(H,14,15)
- InChIKey: OXPQXCWBBDMQRS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 202.099379685Da
- どういたいしつりょう: 202.099379685Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 37.3Ų
6-HEPTYNOIC ACID, 7-PHENYL- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7443015-10.0g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
Enamine | EN300-7443015-0.25g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 0.25g |
$367.0 | 2025-03-11 | |
Enamine | EN300-7443015-2.5g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
Enamine | EN300-7443015-0.1g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 0.1g |
$257.0 | 2025-03-11 | |
Enamine | EN300-7443015-1.0g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
Enamine | EN300-7443015-5.0g |
7-phenylhept-6-ynoic acid |
49769-28-0 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 | |
Aaron | AR028HHS-500mg |
7-phenylhept-6-ynoicacid |
49769-28-0 | 95% | 500mg |
$822.00 | 2023-12-15 | |
Aaron | AR028HHS-100mg |
7-phenylhept-6-ynoicacid |
49769-28-0 | 95% | 100mg |
$379.00 | 2023-12-15 | |
Aaron | AR028HHS-5g |
7-phenylhept-6-ynoicacid |
49769-28-0 | 95% | 5g |
$2984.00 | 2023-12-15 | |
1PlusChem | 1P028H9G-50mg |
7-phenylhept-6-ynoicacid |
49769-28-0 | 95% | 50mg |
$269.00 | 2024-05-01 |
6-HEPTYNOIC ACID, 7-PHENYL- 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
S. Ahmed Chem. Commun., 2009, 6421-6423
6-HEPTYNOIC ACID, 7-PHENYL-に関する追加情報
6-Heptynoic Acid, 7-Phenyl-
The compound CAS No. 49769-28-0, commonly referred to as 6-heptynoic acid, 7-phenyl-, is a fascinating molecule with significant potential in various fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a heptynoic acid backbone substituted with a phenyl group at the seventh position. The presence of the phenyl group introduces aromaticity and enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of 6-heptynoic acid, 7-phenyl- in the development of advanced materials. Researchers have explored its application in the synthesis of functional polymers, where its rigid structure and reactivity play a crucial role in forming cross-linked networks. These networks exhibit improved mechanical properties and thermal stability, making them suitable for high-performance applications such as aerospace materials and electronic devices.
In addition to its role in materials science, 6-heptynoic acid, 7-phenyl- has shown promise in the field of drug discovery. Its ability to form stable conjugated systems makes it an ideal candidate for designing bioactive molecules with potential therapeutic applications. For instance, studies have demonstrated that derivatives of this compound can act as inhibitors for certain enzymes involved in disease pathways, opening new avenues for drug development.
The synthesis of 6-heptynoic acid, 7-phenyl- has been optimized through various methodologies. One notable approach involves the use of transition metal catalysts to facilitate the coupling reaction between terminal alkynes and aryl halides. This method not only enhances the yield but also ensures high purity, which is critical for downstream applications.
Furthermore, the compound's electronic properties have been extensively studied using computational chemistry techniques. These studies reveal that the phenyl substitution significantly influences the molecule's electron distribution, enhancing its ability to participate in π-interactions. Such insights are invaluable for designing molecules with tailored electronic properties for specific applications.
In conclusion, CAS No. 49769-28-0, or 6-heptynoic acid, 7-phenyl-, stands out as a versatile and valuable compound in modern chemistry. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial development.
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